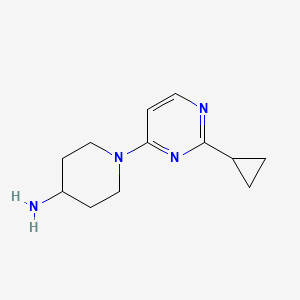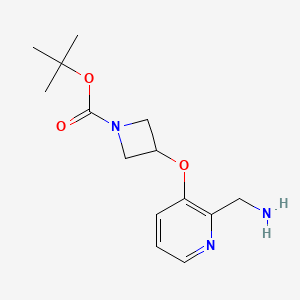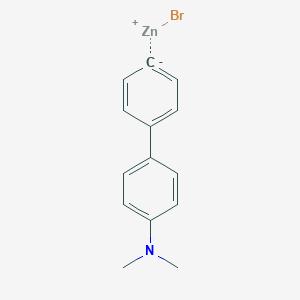
4-(4-Dimethylaminophenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-DIMETHYLAMINOPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the dimethylamino group and the phenylzinc bromide moiety makes it a versatile reagent for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-dimethylaminophenyl)phenylzinc bromide typically involves the reaction of 4-(4-dimethylaminophenyl)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-(4-dimethylaminophenyl)bromobenzene+Zn→4-(4-dimethylaminophenyl)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-dimethylaminophenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetallation: Transfers the phenyl group to other metals, such as palladium or nickel, in catalytic cycles.
Coupling reactions: Participates in cross-coupling reactions like Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl halides, and aryl halides.
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.
Conditions: Inert atmosphere, controlled temperature, and sometimes the presence of a base.
Major Products
The major products formed from these reactions include substituted biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-(4-dimethylaminophenyl)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(4-dimethylaminophenyl)phenylzinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atom. The dimethylamino group enhances the nucleophilicity of the phenyl group, making it more reactive towards electrophiles. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the formation of the new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
4-(4-dimethylaminophenyl)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
Phenylzinc bromide: Lacks the dimethylamino group, making it less nucleophilic.
4-(4-morpholinylmethyl)phenylzinc bromide: Contains a morpholine group instead of a dimethylamino group.
Uniqueness
4-(4-dimethylaminophenyl)phenylzinc bromide is unique due to the presence of the dimethylamino group, which enhances its reactivity and selectivity in organic synthesis. This makes it a valuable reagent for forming carbon-carbon bonds in complex organic molecules.
Properties
Molecular Formula |
C14H14BrNZn |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
bromozinc(1+);N,N-dimethyl-4-phenylaniline |
InChI |
InChI=1S/C14H14N.BrH.Zn/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h4-11H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RVTZCSULPRBANC-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[3-(1H-benzimidazol-2-yl)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B14880578.png)
![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)
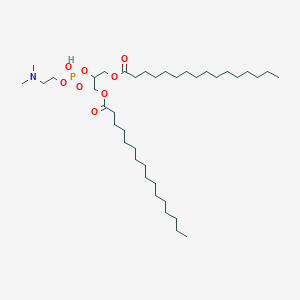

![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)
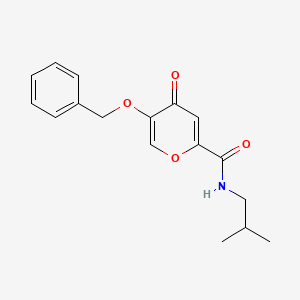
![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)
